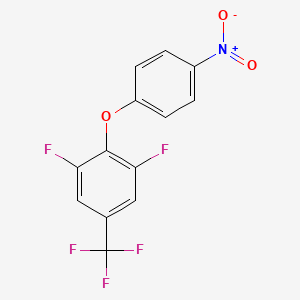
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C13H7F5NO3 This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various substituents to the benzene ring.
Applications De Recherche Scientifique
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene involves interactions with molecular targets and pathways specific to its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-(4-nitrophenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-aminophenoxy)-5-(trifluoromethyl)benzene: Similar structure but with an amino group instead of a nitro group.
1,3-Difluoro-2-(4-nitrophenoxy)-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H6F5NO3 |
|---|---|
Poids moléculaire |
319.18 g/mol |
Nom IUPAC |
1,3-difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F5NO3/c14-10-5-7(13(16,17)18)6-11(15)12(10)22-9-3-1-8(2-4-9)19(20)21/h1-6H |
Clé InChI |
ZYPGSZJBOALEQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
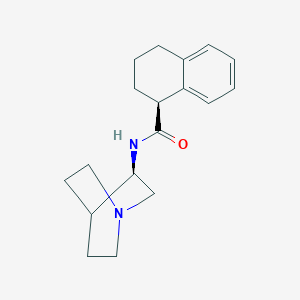

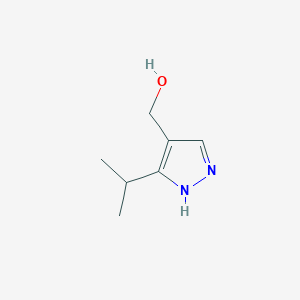

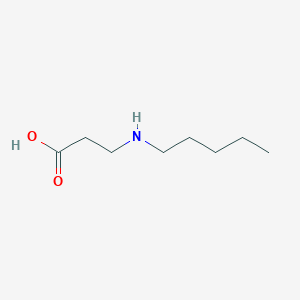
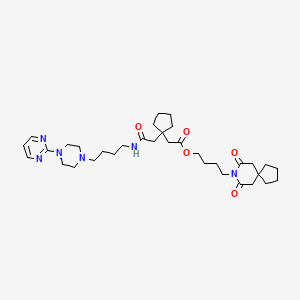
![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)

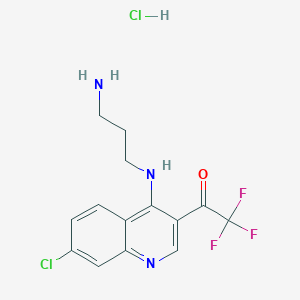
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
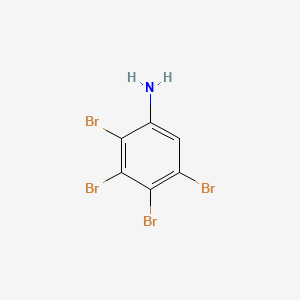
![4-[4-amino-3-(4-amino-3-fluorophenoxy)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13429143.png)
